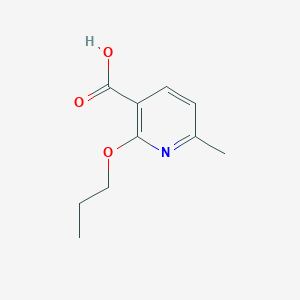

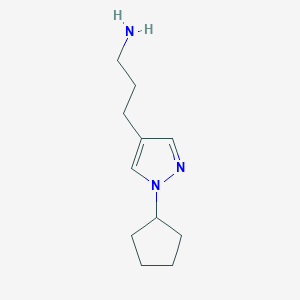

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline

Overview

Description

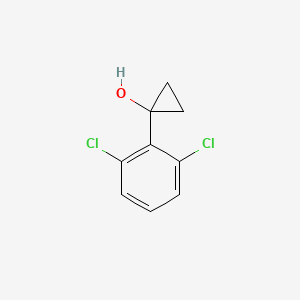

“N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” is a complex organic compound. It contains a cyclopropylmethyl group attached to a nitrogen atom, which is a common structure in many pharmaceutical compounds . The compound also has a fluorine atom and a methyl group attached to an aniline group, which could potentially influence its reactivity and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . The exact method would depend on the starting materials and the specific configuration of the final product.

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present. The presence of the fluorine atom could make the compound more electrophilic, while the aniline group could participate in various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of techniques. These could include measuring its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Scientific Research Applications

Synthesis of Noroxymorphone

“N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” plays a crucial role in the synthesis of Noroxymorphone . Noroxymorphone is an important intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .

Sustainable Synthesis

The compound is used in a green, safe, and efficient process for the N- and O-demethylation of oxycodone . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

Scalable Flow Electrolysis

The electrolysis process involving “N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .

Green Chemistry Metrics

The sustainability of the new methodology involving “N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” has been assessed by means of green metrics and qualitative indicators .

Kappa-Opioid Receptor Ligands

“N-(cyclopropylmethyl)-4-fluoro-3-methylaniline” is used in the design of peptide–drug conjugate ligands of the kappa-opioid receptor . The designed De Novo Cyclic Peptide (DNCP)-β-naloxamine (NalA) exhibit in vitro potent mixed KOR agonism/mu-opioid receptor (MOR) antagonism .

Antinociception in Mice

The DNCP-β-NalA induces a potent KOR-mediated antinociception in male mice .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URERGHVGMZLTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)

![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

amine](/img/structure/B1467955.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)

![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)